molecular formula C13H11ClF3N3O3S B2926500 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1396707-42-8

2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2926500
CAS No.: 1396707-42-8
M. Wt: 381.75
InChI Key: YKAZTTIADVSVPW-UHFFFAOYSA-N
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Description

The chemical name of the compound is chloro-acetic acid-(6-ethoxy-2-methyl-pyrimidin-4-ylamide). It has several synonyms, including Chlor-essigsaeure-(6-aethoxy-2-methyl-pyrimidin-4-ylamid) and 2-Chloro-N-(6-ethoxy-2-methyl-pyrimidin-4-yl)-acetamide .


Molecular Structure Analysis

The molecular formula of the compound is C9H12ClN3O2, and its molecular weight is 229.66300 .


Physical and Chemical Properties Analysis

The compound has a melting point of 139 °C (when dissolved in ethanol). Other physical and chemical properties like boiling point, flash point, and density were not specified .

Scientific Research Applications

Environmental Fate and Toxicology

  • Environmental Persistence and Biodegradation : Certain halogenated compounds, similar to the one mentioned, are studied for their environmental persistence and potential for biodegradation. Chlorinated and fluorinated compounds, for example, can be persistent in aquatic environments and sediments, prompting research into their fate and the development of remediation strategies (Brahushi et al., 2017).

  • Toxicological Impact : The toxicological effects of halogenated compounds, particularly on aquatic life and potential endocrine-disrupting properties, are a significant area of research. Studies aim to understand the health risks associated with exposure to these compounds, including their potential to accumulate in biological tissues and induce toxic effects (Choudhary, 1996).

Pharmaceutical Research

  • Drug Development : Fluorinated compounds are extensively researched for their pharmaceutical applications due to the unique properties that fluorine atoms impart to organic molecules, such as increased stability and lipid solubility. The development of novel drugs often investigates the inclusion of fluorinated moieties to enhance drug efficacy and metabolic stability (Maehara, 2003).

Chemical Synthesis and Industrial Applications

  • Synthesis of Corrosion Inhibitors : Research into the synthesis and application of compounds containing pyrimidine rings, similar to the chemical structure mentioned, for their use as corrosion inhibitors in industrial applications. These studies focus on developing safer and more effective inhibitors to protect metals and alloys from corrosion in various environments (Verma et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not provided in the available resources .

Properties

IUPAC Name

2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O3S/c1-2-23-12-6-11(18-7-19-12)20-24(21,22)10-5-8(13(15,16)17)3-4-9(10)14/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAZTTIADVSVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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